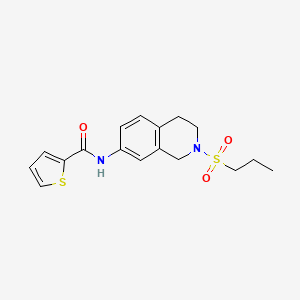

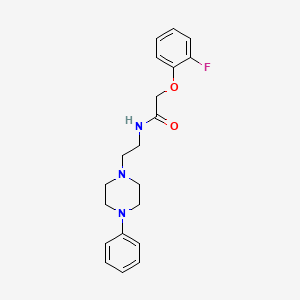

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

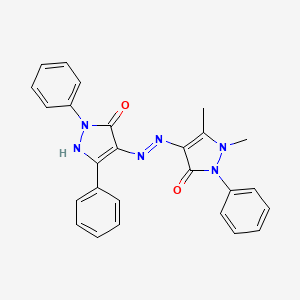

The compound “N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene-2-carboxamide moiety, which is a common structural element in many organic compounds . Thiophene-2-carboxamide is a derivative of thiophene, a five-membered aromatic ring with a sulfur atom .

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis

Thiophene-2-carboxamide derivatives can undergo various chemical reactions. For example, they can be synthesized via Suzuki cross-coupling reactions .科学的研究の応用

Antioxidant Properties

Thiophene derivatives have been studied for their potential antioxidant properties. The presence of thiophene in the compound structure could contribute to its ability to act as an antioxidant. This is particularly relevant in the context of preventing oxidative stress-related diseases, where the compound could potentially neutralize free radicals and reduce oxidative damage .

Antibacterial Activity

Research has indicated that thiophene derivatives can exhibit significant antibacterial activity. The compound may be effective against both Gram-positive and Gram-negative bacteria, which makes it a candidate for further exploration in the development of new antibacterial agents .

Antifungal Applications

The structural features of thiophene derivatives, including the compound in discussion, suggest potential antifungal activity. This could be particularly useful in the treatment of fungal infections, where resistance to existing antifungal drugs is a growing concern .

Anti-inflammatory Effects

Compounds containing thiophene have been associated with anti-inflammatory effects. This suggests that the compound could be used in the treatment of inflammatory conditions, possibly by inhibiting inflammatory pathways or reducing the production of pro-inflammatory cytokines .

Kinase Inhibition

Kinases are enzymes that play a crucial role in various cellular processes. Thiophene derivatives have been shown to inhibit kinase activity, which could make them valuable in the treatment of diseases such as cancer, where kinase activity is often dysregulated .

Estrogen Receptor Modulation

Some thiophene derivatives have been found to modulate estrogen receptors. This implies that the compound could have applications in hormone-related conditions, including certain types of breast cancer, by influencing the activity of estrogen within the body .

Anti-cancer Activity

The compound’s potential anti-cancer activity is one of the most promising applications. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells could be harnessed in the development of novel cancer therapies .

Material Science Applications

Beyond medicinal chemistry, thiophene derivatives also find applications in material science. Their unique electronic properties make them suitable for use in organic semiconductors, conducting polymers, and other electronic materials .

Safety And Hazards

特性

IUPAC Name |

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-2-10-24(21,22)19-8-7-13-5-6-15(11-14(13)12-19)18-17(20)16-4-3-9-23-16/h3-6,9,11H,2,7-8,10,12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSMVAZUHXPZOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol](/img/structure/B2887233.png)

![4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid](/img/structure/B2887239.png)

![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2887244.png)

![N-[2-(5-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2887248.png)

![3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2887256.png)